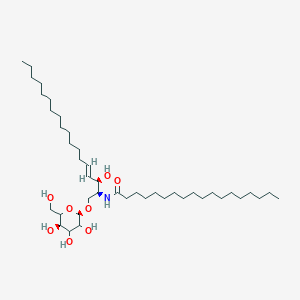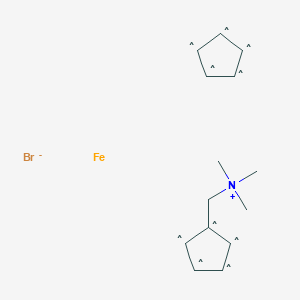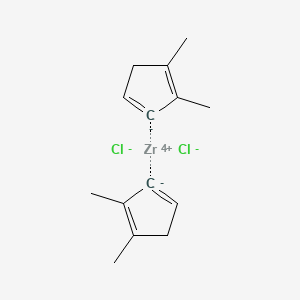![molecular formula C23H28N2O B13833469 3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Benzyl-8-azabicyclo[321]octan-3-yl)-N-phenylpropanamide is a complex organic compound that features a bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The 8-azabicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide typically involves the construction of the 8-azabicyclo[3.2.1]octane core. One common method is the enantioselective construction of this scaffold, which can be achieved through various approaches. For instance, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
3-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used in the synthesis of various tropane alkaloids, which are important in medicinal chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Tropane alkaloids have been studied for their potential therapeutic effects, including analgesic and anticholinergic properties.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound shares the same bicyclic core but differs in functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have similar structures but may have different substituents, leading to varied biological activities.
Uniqueness
3-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane core with a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C23H28N2O |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C23H28N2O/c26-23(24-20-9-5-2-6-10-20)14-11-19-15-21-12-13-22(16-19)25(21)17-18-7-3-1-4-8-18/h1-10,19,21-22H,11-17H2,(H,24,26) |
Clave InChI |
BDXAXWLFQKRUQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2CC3=CC=CC=C3)CCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)


![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)







![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)
